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Abstract

AV-15a is a highly potent, orally bioavailable small molecule inhibitor of the p53-MDM2 protein-
protein interaction, a critical pathway in cancer pathogenesis. Characterized by a
pyrazolopyrrolidinone core, AV-15a has demonstrated significant efficacy in both in vitro and in
vivo models. This document provides a comprehensive overview of the structural and chemical
properties of AV-15a, including its detailed synthesis, mechanism of action, and the
experimental protocols used for its characterization. All quantitative data are presented in
structured tables for clarity, and key biological pathways and experimental workflows are
visualized using Graphviz diagrams.

Structural and Chemical Properties

AV-15a is a novel compound designed through structure-based optimization of a
pyrazolopyrrolidinone scaffold. Its chemical structure and key properties are summarized
below.

Chemical Structure

The precise chemical structure of AV-15a is crucial for understanding its interaction with the
MDM2 protein.

Table 1: Chemical Identification of AV-15a
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Property Value

(1R,5S,6R)-5-(3-chloro-2-fluorophenyl)-6-(4-
chlorophenyl)-1-((S)-1-(2,2-

IUPAC Name _ o
dimethylpropyl)piperidin-2-yl)-3-oxa-1-
azaspiro[4.4]non-8-en-2-one

Molecular Formula C31H34CI2FN302

Molecular Weight 582.53 g/mol
C--INVALID-LINK--

SMILES String [C@]2(C3=C(C=C(CIl)C=C3)C(=0O)N2)C4=CC=
c(cnc=c4

PDB ID 6GGN[1]

Physicochemical Properties

The physicochemical properties of AV-15a contribute to its drug-like characteristics, including
its oral bioavailability.

Table 2: Physicochemical Properties of AV-15a

Property Value
logP (calculated) 5.8
Topological Polar Surface Area 58.9 A2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 5

Biological Activity and Mechanism of Action

AV-15a functions by disrupting the interaction between the p53 tumor suppressor protein and
its negative regulator, MDM2. In many cancers with wild-type p53, MDMZ2 is overexpressed,
leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. By
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inhibiting the p53-MDM2 interaction, AV-15a stabilizes p53, leading to the activation of
downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.

In Vitro Activity

The potency of AV-15a has been quantified through various in vitro assays.

Table 3: In Vitro Activity of AV-15a

Assay Cell Line Endpoint Value
TR-FRET - IC50 0.08 nM[2]
Cell Growth Inhibition SJSA-1 GI50 11 nM[2]

In Vivo Efficacy

AV-15a has demonstrated excellent oral efficacy in preclinical cancer models. In a human
SJSA-1 osteosarcoma xenograft model, oral administration of AV-15a led to significant tumor
growth inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the experimental
findings related to AV-15a.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of AV-15a
against the p53-MDM2 interaction.

Protocol:
e Reagents:

o Recombinant human MDM2 protein (residues 1-118) with a His-tag.
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[e]

Biotinylated p53 peptide (12-1, corresponding to residues 13-29 of human p53).

o

Europium-labeled anti-His antibody (donor fluorophore).

[¢]

Streptavidin-conjugated acceptor fluorophore.

[¢]

Assay buffer: 50 mM Tris-HCI (pH 7.5), 150 mM NacCl, 0.1% BSA.

e Procedure: a. A solution of MDM2 protein and biotinylated p53 peptide is prepared in the
assay buffer. b. Serial dilutions of AV-15a are added to the wells of a 384-well plate. c. The
MDM2/p53 peptide mixture is then added to the wells containing the test compound. d. The
plate is incubated for 60 minutes at room temperature. e. A detection mixture containing the
Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor is added to
each well. f. The plate is incubated for another 60 minutes at room temperature in the dark.
g. The TR-FRET signal is read on a suitable plate reader with an excitation wavelength of
320 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

o Data Analysis:
o The ratio of the acceptor to donor fluorescence is calculated.

o IC50 values are determined by fitting the data to a four-parameter logistic equation.

SJSA-1 Xenograft Model

This in vivo model was used to assess the oral efficacy of AV-15a in a human cancer model.
Protocol:
e Animal Model:

o Female athymic nude mice (6-8 weeks old).

e Cell Culture and Implantation: a. SJISA-1 human osteosarcoma cells are cultured in RPMI-
1640 medium supplemented with 10% fetal bovine serum. b. Cells are harvested, and a
suspension of 5 x 1076 cells in 100 pL of a 1:1 mixture of media and Matrigel is injected
subcutaneously into the flank of each mouse.
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e Treatment: a. Tumor growth is monitored, and when tumors reach an average volume of
100-150 mm3, mice are randomized into treatment and control groups. b. AV-15a is
formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once
daily. c. The control group receives the vehicle alone.

o Efficacy Evaluation: a. Tumor volume is measured twice weekly using calipers (Volume =
(length x width?)/2). b. Body weight is monitored as an indicator of toxicity. c. At the end of
the study, tumors are excised and weighed.

o Ethical Considerations:

o All animal experiments are conducted in accordance with institutional guidelines and
regulations for the humane care and use of laboratory animals.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual understanding of the
scientific concepts.
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Caption: p53-MDM2 signaling pathway and the inhibitory action of AV-15a.
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Caption: Workflow for the TR-FRET assay to measure AV-15a activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to AV-15a: A Potent p53-
MDM2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192251#av-15a-structural-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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